

# Toxicological Profile of Acid Brown 425: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Acid Brown 425** (CAS No. 119509-49-8), a monoazo dye. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes available toxicological data, details relevant experimental methodologies, and illustrates potential toxicological pathways.

## **Executive Summary**

**Acid Brown 425** is a water-soluble anionic dye. Based on available data, it exhibits low acute toxicity via the oral route and is not classified as a skin or eye irritant. It is also considered not to be a skin sensitizer. The primary toxicological concern for azo dyes, in general, relates to the potential for reductive cleavage of the azo bond to form aromatic amines, which may have genotoxic and carcinogenic properties. However, specific data on the genotoxicity and carcinogenicity of **Acid Brown 425** are not readily available in the public domain.

## **Chemical and Physical Properties**



Property	Value
Chemical Name	Sodium 3-((4-((2,6-dichloro-4- nitrophenyl)azo)-2,5- dimethoxyphenyl)azo)benzenesulfonate
CAS Number	119509-49-8
Molecular Formula	C20H14Cl2N5NaO7S
Molecular Weight	590.32 g/mol
Physical State	Solid
Solubility	Soluble in water

## **Toxicological Data**

The following tables summarize the available quantitative toxicological data for **Acid Brown 425**.

**Acute Toxicity** 

Endpoint	Species	Route	Value	Classificati on	Reference
LD50	Rat	Oral	> 2000 mg/kg bw	Not Classified	ECHA Registration Dossier

## **Irritation and Sensitization**



Endpoint	Species	Result	Classification	Reference
Skin Irritation/Corrosio n	Rabbit	Not irritating	Not Classified	ECHA Registration Dossier
Eye Irritation/Corrosio n	Rabbit	Not irritating	Not Classified	ECHA Registration Dossier
Skin Sensitization	Mouse	Not sensitizing	Not Classified	ECHA Registration Dossier

## **Experimental Protocols**

The toxicological data presented above were generated using standardized test guidelines.

The following sections provide an overview of the methodologies for the key experiments cited.

## Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to determine the median lethal dose (LD50) of a substance after a single oral administration.

**Experimental Workflow:** 

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

#### Methodology:

- Animal Model: Typically, female rats are used.
- Housing and Acclimatization: Animals are housed individually under controlled conditions of temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle for at least 5 days prior to the study.



- Dosing: A single animal is dosed by gavage. The initial dose is selected based on existing information. For a limit test, a dose of 2000 mg/kg is used.
- Observation: The animal is observed for mortality and clinical signs of toxicity for up to 14 days.
- Dose Adjustment: If the animal survives, the dose for the next animal is increased by a factor
  of 3.2. If the animal dies, the dose for the next animal is decreased by the same factor.
- Termination and Data Analysis: The study is stopped when specific criteria are met. The LD50 is then calculated using the maximum likelihood method.

## **Acute Dermal Irritation/Corrosion (OECD Guideline 404)**

This test assesses the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:

Caption: Workflow for OECD 404 Dermal Irritation Test.

#### Methodology:

- Animal Model: Albino rabbits are typically used.
- Preparation: The dorsal fur of the animal is clipped 24 hours before the test.
- Application: 0.5 g of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and a semi-occlusive dressing.
- Exposure: The exposure period is 4 hours.
- Observation: After patch removal, the skin is observed for erythema and edema at 1, 24, 48, and 72 hours. The reactions are scored according to a standardized scale.
- Classification: The substance is classified based on the mean scores for erythema and edema.

## **Acute Eye Irritation/Corrosion (OECD Guideline 405)**



This test evaluates the potential of a substance to cause eye irritation or corrosion.

**Experimental Workflow:** 

Caption: Workflow for OECD 405 Eye Irritation Test.

Methodology:

- Animal Model: Albino rabbits are typically used.
- Application: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.
- Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.
- Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

## Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD Guideline 429)

The LLNA is an in vivo method for identifying substances with the potential to cause skin sensitization.

**Experimental Workflow:** 

Caption: Workflow for OECD 429 Local Lymph Node Assay.

Methodology:

- Animal Model: Mice are used.
- Dosing: The test substance is applied to the dorsal surface of the ears for three consecutive days.



- Proliferation Measurement: On day 5, animals are injected with <sup>3</sup>H-methyl thymidine.
- Sample Collection: Animals are euthanized, and the draining auricular lymph nodes are excised.
- Data Analysis: The proliferation of lymphocytes is measured as the incorporation of <sup>3</sup>H-methyl thymidine. A Stimulation Index (SI) is calculated by comparing the proliferation in treated groups to the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3.

## **Potential Toxicological Pathways**

While specific mechanistic data for **Acid Brown 425** are limited, the general toxicological pathways for azo dyes are well-documented. The primary concern is the metabolic activation to genotoxic and carcinogenic aromatic amines.

### **Metabolic Activation of Azo Dyes**

The initial step in the activation of many azo dyes is the reductive cleavage of the azo bond (-N=N-), which can be catalyzed by azoreductases present in the liver and gut microbiota.

Caption: Metabolic activation pathway of azo dyes.

## **Genotoxicity Pathway of Azo Dye Metabolites**

The reactive electrophilic intermediates formed during metabolism can covalently bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts. These adducts can induce mutations and chromosomal damage, which are key events in chemical carcinogenesis.

Caption: Genotoxicity pathway of azo dye metabolites.

### Conclusion

**Acid Brown 425** demonstrates a low acute toxicity profile and is not a skin or eye irritant or a skin sensitizer based on the available data. The primary toxicological concern associated with azo dyes is their potential to form carcinogenic aromatic amines through metabolic reduction. While no specific studies on the genotoxicity or carcinogenicity of **Acid Brown 425** are publicly







available, this potential hazard should be a consideration in its overall safety assessment. Further research, particularly in the area of genotoxicity, would be beneficial for a more complete toxicological characterization of this substance. The experimental protocols and potential toxicological pathways described in this guide provide a framework for understanding and further investigating the safety of **Acid Brown 425**.

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